

Spectroscopic Profile of 2-Amino-3-chloropyrazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-pyrazinamine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-3-chloropyrazine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of available mass spectrometry information and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The predictions are based on established spectroscopic principles and data from structurally analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: 3-chloropyrazin-2-amine
- Molecular Formula: C₄H₄ClN₃[\[1\]](#)[\[2\]](#)
- Molecular Weight: 129.55 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 6863-73-6[\[1\]](#)[\[2\]](#)
- Physical Form: Solid
- Melting Point: 164-169 °C

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for 2-Amino-3-chloropyrazine.

Mass Spectrometry

A GC-MS spectrum for 2-Amino-3-chloropyrazine is noted in the PubChem database (CID 276224)[1]. The key characteristic in the mass spectrum of a monochlorinated compound is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+), due to the natural isotopic abundance of ^{35}Cl and ^{37}Cl .

Technique	Parameter	Predicted Value/Observation	Notes
Mass Spectrometry (MS)	Molecular Ion (M ⁺)	m/z 129	Corresponding to the monoisotopic mass with ^{35}Cl .
Isotope Peak (M+2)	m/z 131		Corresponding to the monoisotopic mass with ^{37}Cl .
Relative Intensity of M+2	Approx. 33% of M ⁺		Characteristic isotopic pattern for a single chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following ^1H and ^{13}C NMR chemical shifts are predicted based on the analysis of similar pyrazine and pyridine derivatives. The pyrazine ring protons are expected in the aromatic region, and the amino protons can be broad and their position solvent-dependent.

^1H NMR (Predicted)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	7.8 - 8.2	Doublet	~2-3
H-6	7.6 - 8.0	Doublet	~2-3
-NH ₂	5.0 - 7.0	Broad Singlet	-

¹³C NMR (Predicted)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	150 - 155
C-3	135 - 140
C-5	130 - 135
C-6	125 - 130

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to show characteristic bands for the amino group (N-H stretching and bending) and the aromatic pyrazine ring.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
-NH ₂	3400 - 3500 and 3300 - 3400	Medium	Asymmetric and Symmetric N-H Stretch
-NH ₂	1600 - 1650	Medium-Strong	N-H Bending (Scissoring)
Aromatic C-H	3000 - 3100	Medium-Weak	C-H Stretch
Aromatic C=N/C=C	1550 - 1600	Medium-Strong	Ring Stretching
C-Cl	700 - 800	Strong	C-Cl Stretch

UV-Visible (UV-Vis) Spectroscopy (Predicted)

For aromatic systems like pyrazine, $\pi \rightarrow \pi^*$ transitions are expected. The presence of the amino group (an auxochrome) is likely to shift the absorption maxima to longer wavelengths (a bathochromic shift).

Solvent	Predicted λ_{max} (nm)	Transition
Methanol/Ethanol	280 - 320	$\pi \rightarrow \pi$
	240 - 260	$\pi \rightarrow \pi$

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

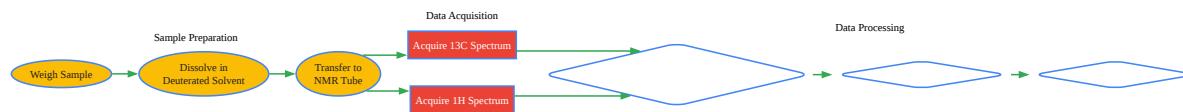
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of 2-Amino-3-chloropyrazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

- For ^{13}C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required. Proton decoupling is generally applied to simplify the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the spectrum and perform baseline correction.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).



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NMR Spectroscopy Experimental Workflow

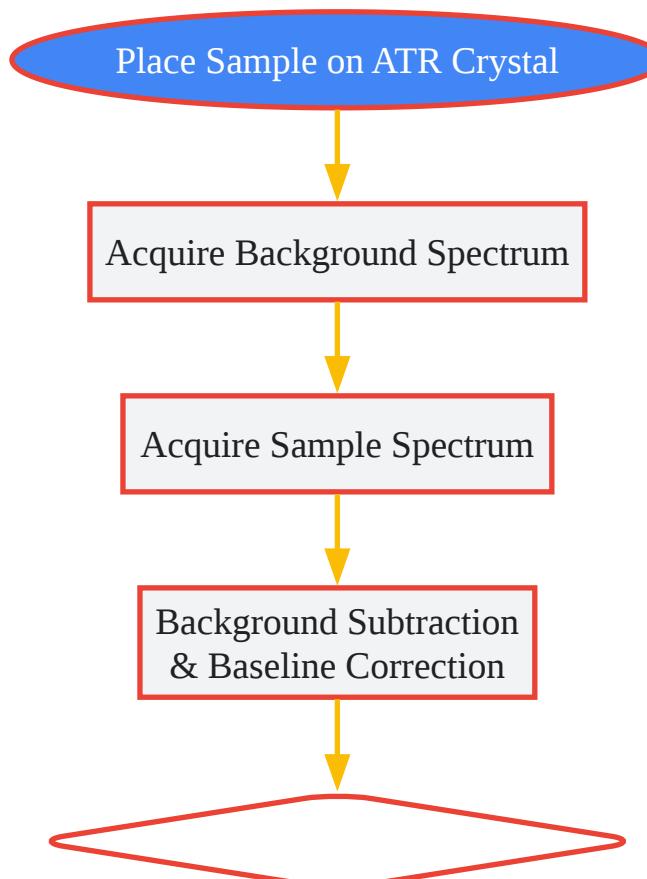
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid 2-Amino-3-chloropyrazine sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure arm.

- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software automatically subtracts the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Identify and label the characteristic absorption peaks.



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FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

- Sample Introduction:
 - For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC system. The GC will separate the compound before it enters the mass spectrometer.
 - For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
- Ionization:
 - Utilize Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI). EI is common for GC-MS and will likely cause fragmentation.
- Mass Analysis:
 - The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
- Data Analysis:
 - Identify the molecular ion peak (M^+) and the characteristic $M+2$ isotope peak for chlorine.
 - Analyze the fragmentation pattern to deduce structural information.



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Mass Spectrometry Experimental Workflow

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance.

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of 2-Amino-3-chloropyrazine in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be low enough that the maximum absorbance is within the linear range of the instrument (typically < 1.5).
- Data Acquisition:
 - Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
 - Scan a range of wavelengths, for example, from 200 to 400 nm.
- Data Analysis:
 - The instrument software will generate an absorbance spectrum.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion

This guide provides a foundational spectroscopic profile for 2-Amino-3-chloropyrazine, which is crucial for its identification, purity assessment, and further use in research and development. While experimental data is sparse, the predicted values herein offer a reliable starting point for analysis. The detailed protocols provide a clear methodology for researchers to obtain empirical data for this important chemical compound.

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References

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